
2-Cyclohexen-1-one, 2-hydroxy-
Overview
Description
2-Cyclohexen-1-one, 2-hydroxy- (CAS 10316-66-2), also known as 2-hydroxy-2-cyclohexen-1-one, is a cyclic enone derivative featuring a hydroxyl group at the C2 position. This compound is recognized for its role in flavoring agents, classified as GRAS (Generally Recognized As Safe) by the Flavor and Extract Manufacturers Association (FEMA 3458) . Its molecular formula is C₆H₈O₂, with a molecular weight of 112.13 g/mol. The hydroxyl group enhances its polarity, influencing solubility and reactivity in synthetic and biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Cyclohexen-1-one, 2-hydroxy- can be synthesized through several methods. One common laboratory method involves the oxidation of 1,2-cyclohexanediol. This reaction typically employs oxidizing agents such as hydrogen peroxide in the presence of a catalyst like vanadium . Another method involves the dehydrogenation of 1,2-cyclohexanediol using copper-based catalysts .
Industrial Production Methods: Industrial production of 2-Cyclohexen-1-one, 2-hydroxy- often involves the catalytic oxidation of cyclohexene. This process uses hydrogen peroxide and vanadium catalysts to achieve high yields and selectivity . The reaction conditions are optimized to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclohexen-1-one, 2-hydroxy- undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 2-cyclohexene-1,4-dione.
Reduction: Reduction of the carbonyl group can yield 2-hydroxycyclohexanone.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, vanadium catalysts.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: 2-Cyclohexene-1,4-dione.
Reduction: 2-Hydroxycyclohexanone.
Substitution: Various substituted cyclohexenones depending on the nucleophile used.
Scientific Research Applications
2-Cyclohexen-1-one, 2-hydroxy- has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of fragrances, flavorings, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-one, 2-hydroxy- involves its ability to participate in various chemical reactions due to the presence of both hydroxyl and carbonyl groups. These functional groups allow it to act as both a nucleophile and an electrophile, facilitating a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Parent Compound: 2-Cyclohexen-1-one (CAS 930-68-7)
- Molecular Formula : C₆H₈O
- Molecular Weight : 96.13 g/mol
- Physical Properties :
- Applications: Widely used in organic synthesis for nucleophilic additions (e.g., Grignard reactions) and reductions to cyclohexanol .
- Key Differences : The absence of the hydroxyl group reduces polarity and toxicity (classified as UN2929 toxic liquid), contrasting with the GRAS status of the hydroxylated derivative .
Hydroxylated Derivatives
a. 2-Hydroxy-6-methyl-3-(1-methylethyl)-2-cyclohexen-1-one (CAS 54783-36-7)
- Molecular Formula : C₁₀H₁₆O₂
- Molecular Weight : 168.23 g/mol
- Structure : Contains hydroxyl, methyl, and isopropyl groups, enhancing steric hindrance and hydrophobicity.
- Natural Occurrence : Identified in catalytic dehydration products of xylose, suggesting roles in biomass-derived chemical synthesis .
b. (6R)-2-Hydroxy-6-isopropyl-3-methyl-2-cyclohexen-1-one
- Molecular Weight : 168.23 g/mol (same as above isomer but differing in substituent positions).
Methoxy-Substituted Analogs
2-(4-Methoxyphenyl)-2-cyclohexen-1-one (CAS 63828-70-6)
- Synthesis : Prepared via Suzuki coupling of 2-iodo-2-cyclohexen-1-one with 4-methoxyphenylboronic acid .
- Applications: Demonstrates the utility of aryl-substituted cyclohexenones in pharmaceuticals and materials science.
- Comparison : The methoxy group introduces aromaticity and π-π interactions, absent in the hydroxylated derivative, altering electronic properties .
Toxicological Profiles
Data Tables
Table 1: Structural and Physical Properties
Table 2: Reactivity Comparison
Biological Activity
2-Cyclohexen-1-one, 2-hydroxy- is an organic compound with the molecular formula . It is characterized by the presence of both hydroxyl and carbonyl functional groups within a cyclic structure, making it a significant compound in various scientific fields, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, including antimicrobial and anticancer properties, supported by relevant research findings and case studies.
2-Cyclohexen-1-one, 2-hydroxy- is classified as a cyclic enol-ketone. Its unique structural features allow it to participate in diverse chemical reactions, such as oxidation, reduction, and substitution. This versatility contributes to its potential biological activities.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 112.13 g/mol |
CAS Number | 10316-66-2 |
Functional Groups | Hydroxyl, Carbonyl |
Antimicrobial Properties
Research has indicated that 2-Cyclohexen-1-one, 2-hydroxy- exhibits significant antimicrobial activity. A study analyzing essential oils found that this compound demonstrated effective inhibition against various bacterial strains.
Case Study: Antibacterial Effect
In a study evaluating the antibacterial effect of Mentha longifolia essential oil, 2-Cyclohexen-1-one, 2-hydroxy- was identified as one of the active components. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
Organism | MIC (%) | MBC (%) |
---|---|---|
Streptococcus mutans | 3.12 | 6.25 |
Streptococcus sobrinus | 6.25 | 12.5 |
These results indicate that the compound can effectively inhibit bacterial growth at relatively low concentrations .
Anticancer Activity
The potential anticancer properties of 2-Cyclohexen-1-one, 2-hydroxy- have also been explored. Its derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms.
Mechanism of Action
The mechanism through which this compound exerts its anticancer effects may involve the induction of apoptosis (programmed cell death) and inhibition of tumor cell migration. Research suggests that compounds with similar structures can interfere with cellular signaling pathways critical for cancer progression.
Synthesis and Derivatives
The synthesis of 2-Cyclohexen-1-one, 2-hydroxy- can be achieved through several methods, including the oxidation of cyclohexene using hydrogen peroxide in the presence of vanadium catalysts. Its derivatives are actively studied for enhanced biological activities.
Table 2: Synthesis Methods
Method | Description |
---|---|
Oxidation | Using hydrogen peroxide and vanadium catalysts |
Reduction | Converting carbonyl to hydroxyl using reducing agents like sodium borohydride |
Substitution | Nucleophilic substitution reactions with various reagents |
Future Directions
The ongoing research into the biological activities of 2-Cyclohexen-1-one, 2-hydroxy- suggests a promising avenue for drug development. Further studies are needed to fully elucidate its mechanisms of action and potential therapeutic applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-hydroxy-2-cyclohexen-1-one in laboratory settings?
- Methodological Answer : The synthesis of 2-hydroxy-2-cyclohexen-1-one can be achieved via oxidation of cyclohexanol derivatives or intramolecular cyclization of substituted precursors. For example, selective oxidation of 2-cyclohexenol using mild oxidizing agents (e.g., pyridinium chlorochromate) under controlled conditions may yield the target compound. Alternatively, acid-catalyzed keto-enol tautomerization of β-keto esters could provide a pathway. Researchers should optimize reaction parameters (temperature, solvent polarity, and catalyst loading) to minimize side reactions such as over-oxidation or polymerization. Due to the compound’s potential thermal sensitivity, low-temperature protocols (<50°C) and inert atmospheres are recommended .
Q. How can researchers characterize the purity and structural integrity of 2-hydroxy-2-cyclohexen-1-one using spectroscopic methods?
- Methodological Answer : A multi-technique approach is critical:
- 1H/13C NMR : Identify characteristic peaks for the enone system (e.g., conjugated carbonyl at δ ~200 ppm in 13C NMR) and hydroxyl proton (δ ~1.5-2.5 ppm in 1H NMR, broad). DEPT experiments can confirm CH/CH₂/CH₃ groups.
- IR Spectroscopy : Detect O-H stretching (~3200-3600 cm⁻¹) and conjugated carbonyl (C=O stretch at ~1680-1720 cm⁻¹).
- Mass Spectrometry (EI-MS) : Look for molecular ion peaks (m/z ~128 for C₆H₈O₂) and fragmentation patterns (e.g., loss of H₂O or CO).
Cross-referencing with databases like NIST Chemistry WebBook (if available for this compound) ensures consistency . Purity can be assessed via HPLC with a polar stationary phase (e.g., C18) and UV detection at λ ~210-260 nm.
Advanced Research Questions
Q. What experimental strategies are recommended to address the thermal instability of 2-hydroxy-2-cyclohexen-1-one during reaction optimization?
- Methodological Answer : Thermal instability in enones often arises from conjugated double bonds and reactive hydroxyl groups. Mitigation strategies include:
- Low-Temperature Reactions : Use ice baths or cryogenic reactors.
- Protective Group Chemistry : Temporarily protect the hydroxyl group (e.g., silylation with TMSCl) to reduce degradation during exothermic steps.
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation.
- Real-Time Monitoring : Employ techniques like in-situ FTIR or Raman spectroscopy to track decomposition.
While direct thermal data for this compound is scarce, analogous cyclohexenones (e.g., 2,6,6-trimethyl-2-cyclohexenone) show decomposition above 100°C, suggesting similar precautions .
Q. How should researchers resolve contradictions in reported spectroscopic data for 2-hydroxy-2-cyclohexen-1-one across different studies?
- Methodological Answer : Contradictions may arise from solvent effects, tautomerism, or impurities. To resolve discrepancies:
- Standardize Conditions : Replicate experiments using identical solvents (e.g., CDCl₃ vs. DMSO-d6) and concentrations.
- Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to assign peaks unambiguously.
- Reference Standards : Compare with high-purity commercial or synthesized standards.
- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict NMR/IR spectra and validate experimental results.
Cross-referencing with authoritative databases like NIST can identify outliers .
Q. Safety and Handling
Q. What are the critical safety considerations when handling 2-hydroxy-2-cyclohexen-1-one in catalytic studies?
- Methodological Answer : Key precautions include:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (H315/H319 hazards) .
- Ventilation : Use fume hoods to avoid inhalation of vapors/aerosols (H335 risk).
- Storage : Keep in airtight containers under inert gas at 2-8°C to prevent degradation.
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous washdowns to prevent environmental release.
- First Aid : For exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .
Properties
IUPAC Name |
2-hydroxycyclohex-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-5-3-1-2-4-6(5)8/h3,7H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPFYXFVUKHERX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C(=O)C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50145677 | |
Record name | 2-Hydroxy-2-cyclohexen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50145677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
soluble in water, ethanol, fat | |
Record name | 2-Hydroxy-2-cyclohexen-1-one | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/671/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
10316-66-2 | |
Record name | 2-Hydroxy-2-cyclohexen-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10316-66-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxy-2-cyclohexen-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010316662 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxy-2-cyclohexen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50145677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxycyclohex-2-en-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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